molecular formula C22H23NO4 B8059286 (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B8059286
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-HUUCEWRRSA-N
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Description

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 2-methylpiperidine-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group to reveal the free amine .

Scientific Research Applications

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites on the molecule. The compound can participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc group, which provides stability and allows for selective reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJXNCIMCCZPV-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-07-6
Record name rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid
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